molecular formula C6H4F3NO B15336152 O-(3,4,5-Trifluorophenyl)hydroxylamine

O-(3,4,5-Trifluorophenyl)hydroxylamine

Cat. No.: B15336152
M. Wt: 163.10 g/mol
InChI Key: DARXCVJSYJGCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3,4,5-Trifluorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a trifluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,4,5-Trifluorophenyl)hydroxylamine typically involves the reaction of 3,4,5-trifluoronitrobenzene with reducing agents such as tin(II) chloride in the presence of hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amine, followed by the formation of the hydroxylamine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Scientific Research Applications

O-(3,4,5-Trifluorophenyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3,4,5-Trifluorophenyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trifluorophenyl ring can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

O-(3,4,5-Trifluorophenyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

O-(3,4,5-trifluorophenyl)hydroxylamine

InChI

InChI=1S/C6H4F3NO/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2H,10H2

InChI Key

DARXCVJSYJGCKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.